Mudanoside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mudanoside B is a natural product found in Paeonia suffruticosa with data available.

Scientific Research Applications

1. Component Analysis in Traditional Medicine

Mudanoside B has been identified as a component in traditional medicinal preparations. For instance, it was detected as one of the constituents in a heat-clearing and blood-cooling decoction used for treating psoriasis. This decoction was analyzed using Ultra Performance Liquid Chromatography and QTOFMS, revealing this compound as one of its significant components (Lu Jian-xian, 2014).

2. Chemical Constituent of Plant Roots

Research has identified this compound as a chemical constituent in various plant roots. For example, a study on the root of Lasianthus acuminatissimus from the Rubiaceae family isolated this compound among other compounds, marking its presence in this specific plant for the first time (Li, Zhang, Luo, 2006).

3. Metabolomic Variations in Different Root Parts

This compound has been studied in the context of metabolomic variations in different root parts of plants like Cortex Moutan. High-performance liquid chromatography combined with mass spectrometry revealed that levels of this compound were notably higher in certain root parts, indicating its role in the plant's metabolic profile and possibly its medicinal properties (Xiao et al., 2015).

4. Screening of Active Components in Traditional Medicine

In a study aimed at identifying active components in Moutan Cortex (MC), which has shown benefits in treating diabetic nephropathy, this compound was screened and identified as a potential active component. This highlights its relevance in the pharmacological properties of MC (Gu et al., 2015).

Properties

CAS No. |

203511-37-9 |

|---|---|

Molecular Formula |

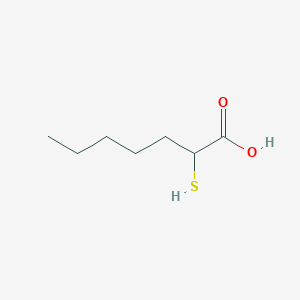

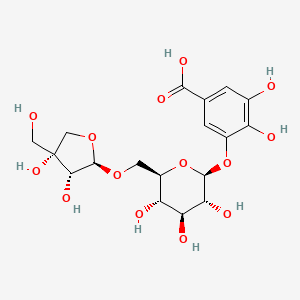

C18H24O14 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C18H24O14/c19-4-18(28)5-30-17(14(18)25)29-3-9-11(22)12(23)13(24)16(32-9)31-8-2-6(15(26)27)1-7(20)10(8)21/h1-2,9,11-14,16-17,19-25,28H,3-5H2,(H,26,27)/t9-,11-,12+,13-,14+,16-,17-,18-/m1/s1 |

InChI Key |

XCJSGXFVYBFHAN-MMMFZHIVSA-N |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |

SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O)(CO)O |

Synonyms |

mudanoside B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)

![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1259175.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1259181.png)

![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)